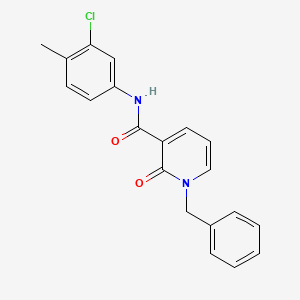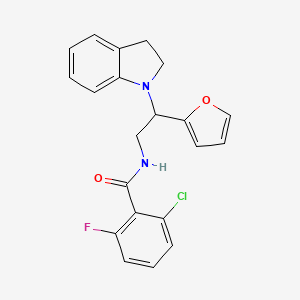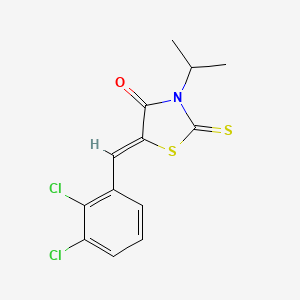
1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized and studied for various properties, including their crystal structure, spectral characteristics, and potential applications in fields such as pharmaceuticals and materials science. Although the specific compound is not directly described in the provided papers, the related compounds that have been synthesized and characterized offer insights into the likely properties and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific precursors under controlled conditions. For instance, the compound described in paper was synthesized using microwave irradiation, which is a common technique for promoting chemical reactions efficiently. This suggests that the synthesis of "this compound" could potentially be achieved through similar methods, possibly involving the reaction of a suitable benzylidene precursor with an amine in the presence of a solvent like glycol.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The related compounds exhibit planar sections as well as deviations from planarity in certain substituents, which could also be expected in the molecular structure of "this compound". Additionally, the presence of substituents such as chloro and methyl groups can influence the overall geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound of interest, they do provide insights into the reactivity of structurally similar compounds. For example, the presence of amide groups and other functional groups in these compounds suggests that they may participate in hydrogen bonding and other intermolecular interactions, which can be crucial in determining their reactivity and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These studies reveal information about the vibrational frequencies, chemical shifts, and electronic properties of the compounds, which are influenced by their molecular structure and functional groups. The compound "this compound" is likely to exhibit similar properties, which could be analyzed using comparable methods. Additionally, theoretical calculations such as DFT can provide further insights into the electronic structure and potential nonlinear optical (NLO) properties of the compound .
Scientific Research Applications
Calcium Channel Modulation
1-Benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the class of 1,4-dihydropyridines, compounds known for their potential as calcium channel modulators. Research indicates that derivatives within this class can exhibit calcium modulatory properties, impacting calcium channels which are pivotal in various physiological processes. The structural conformation of these compounds, particularly the orientation of halogen-substituted benzene rings and their intermolecular interactions, plays a significant role in their activity (Linden et al., 2011).
Antimicrobial Activity
Another significant application of this compound is found in its antimicrobial properties. Derivatives of 1,4-dihydropyridines, sharing a similar structural framework with this compound, have been explored for their potential in combating microbial infections. Studies have highlighted the synthesis of novel derivatives within this class, demonstrating enhanced activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, showcasing their relevance in developing new antimicrobial agents (Kolisnyk et al., 2015).
Antioxidant Properties
The synthesis of related dihydropyridine derivatives has also revealed potent antioxidant activities, with some compounds exhibiting higher efficacy than well-known antioxidants such as ascorbic acid. This highlights the potential of this compound and its derivatives in oxidative stress-related applications, including the prevention of diseases caused by oxidative damage (Tumosienė et al., 2019).
Luminescent Properties
Compounds within the 1,4-dihydropyridine class, related to this compound, have been investigated for their luminescent properties. These compounds exhibit aggregation-enhanced emission (AEE) and are responsive to multiple stimuli. Such characteristics are crucial for applications in optoelectronics, including sensors and light-emitting devices, showcasing the versatility of this chemical framework (Srivastava et al., 2017).
properties
IUPAC Name |
1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXMLBRTRIZRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)
![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)
![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)


![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)



![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)